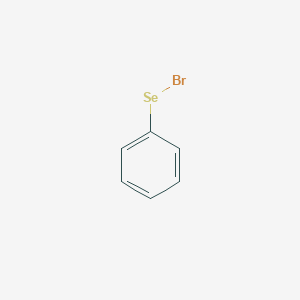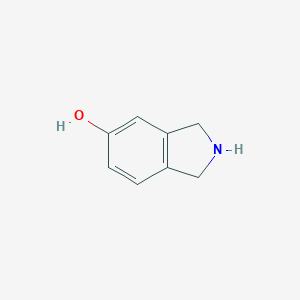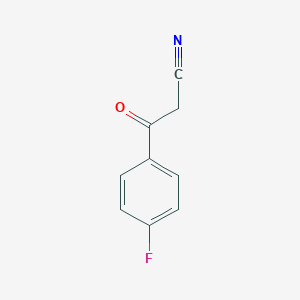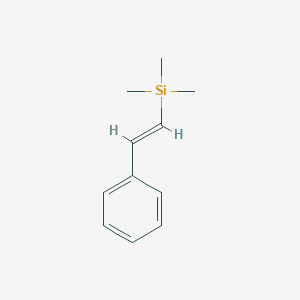
Styryltrimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Styryltrimethylsilane is a commonly used organic compound that is widely utilized in scientific research. It is a derivative of trimethylsilane and is used as a precursor for the synthesis of various organic compounds. The compound is known for its unique properties and has been the subject of extensive research in the field of organic chemistry.
Wirkmechanismus
The mechanism of action of styryltrimethylsilane is not well understood. However, it is believed that the compound acts as a nucleophile and reacts with electrophilic species to form various organic compounds. The compound can also undergo various reactions such as oxidation and reduction to form different products.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of styryltrimethylsilane are not well studied. However, it is believed that the compound can interact with various biological molecules such as proteins and nucleic acids, which can lead to various biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
Styryltrimethylsilane is a versatile compound that can be used in various organic synthesis reactions. It is relatively easy to synthesize and is readily available. However, the compound is highly reactive and can be difficult to handle. It is also prone to decomposition and requires careful storage conditions.
Zukünftige Richtungen
There are various future directions for research on styryltrimethylsilane. One direction is to study the mechanism of action of the compound in more detail. Another direction is to explore the synthesis of new organic compounds using styryltrimethylsilane as a precursor. Additionally, the compound can be studied for its potential biological activities and therapeutic applications.
In conclusion, styryltrimethylsilane is a versatile organic compound that has various scientific research applications. It is commonly used as a precursor for the synthesis of various organic compounds and has been the subject of extensive research in the field of organic chemistry. The compound has unique properties and offers various advantages and limitations for lab experiments. There are various future directions for research on styryltrimethylsilane, which can lead to the development of new organic compounds with potential biological activities and therapeutic applications.
Synthesemethoden
Styryltrimethylsilane can be synthesized by reacting trimethylsilane with styrene in the presence of a Lewis acid catalyst such as boron trifluoride etherate. The reaction takes place at room temperature and produces styryltrimethylsilane as the main product. The yield of the reaction can be improved by optimizing the reaction conditions such as the temperature, catalyst concentration, and reaction time.
Wissenschaftliche Forschungsanwendungen
Styryltrimethylsilane is widely used as a precursor for the synthesis of various organic compounds. It is commonly used in the synthesis of styryl-substituted heterocycles, which have various biological activities such as antitumor, antimicrobial, and anti-inflammatory activities. The compound is also used in the synthesis of styryl-substituted benzothiazoles, which have been found to exhibit potent antitumor activity against various cancer cell lines.
Eigenschaften
IUPAC Name |
trimethyl-[(E)-2-phenylethenyl]silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16Si/c1-12(2,3)10-9-11-7-5-4-6-8-11/h4-10H,1-3H3/b10-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIONWRDVKJFHRC-MDZDMXLPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C=CC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](C)(C)/C=C/C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Styryltrimethylsilane | |
CAS RN |
19372-00-0 |
Source


|
| Record name | Silane, trimethyl(2-phenylethenyl)-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019372000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



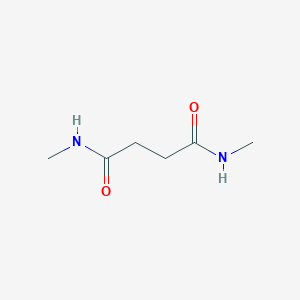
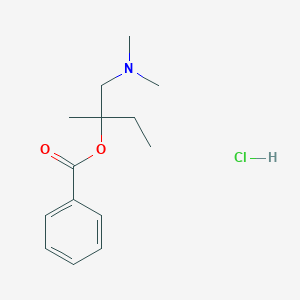
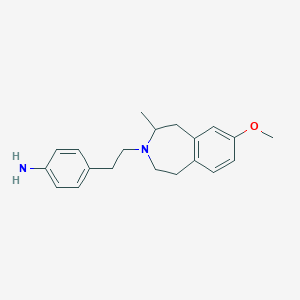
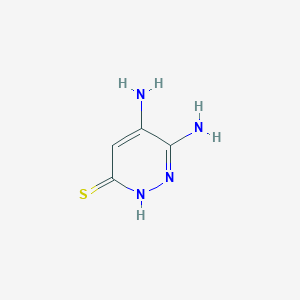

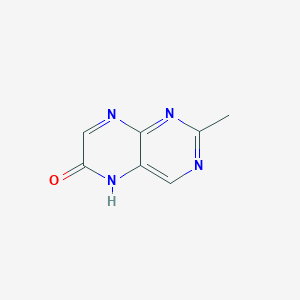

![[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B105846.png)

